Cas no 105437-17-0 (Phenol,4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[[(6aS)-5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolin-9-yl]oxy]-)
![Phenol,4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[[(6aS)-5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolin-9-yl]oxy]- structure](https://fr.kuujia.com/scimg/cas/105437-17-0x500.png)
105437-17-0 structure
Nom du produit:Phenol,4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[[(6aS)-5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolin-9-yl]oxy]-
Numéro CAS:105437-17-0
Le MF:C40H46N2O8
Mégawatts:682.80185174942
CID:204870
Phenol,4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[[(6aS)-5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolin-9-yl]oxy]- Propriétés chimiques et physiques
Nom et identifiant
-
- Phenol,4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[[(6aS)-5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolin-9-yl]oxy]-
- Phenol,4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[[(6aS)-5,6,6a,7-tetrahydro-1,2,3,10-tetr
- (+)-Thalibulamine
- 4H-Dibenzo[de,g]quinoline, phenol deriv.
- Phenol,4-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]-2-[(5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolin-9-yl)oxy]-,[S-(R*,R*)]-
- Thalibulamine
-
- Piscine à noyau: InChI=1S/C40H46N2O8/c1-41-13-11-23-18-32(44-3)33(45-4)20-26(23)28(41)15-22-9-10-30(43)31(16-22)50-35-19-24-17-29-36-25(12-14-42(29)2)38(47-6)40(49-8)39(48-7)37(36)27(24)21-34(35)46-5/h9-10,16,18-21,28-29,43H,11-15,17H2,1-8H3
- La clé Inchi: JVCAPKLHQVWSIO-UHFFFAOYSA-N
- Sourire: COc1cc2CCN(C)C(Cc3ccc(O)c(Oc4cc5CC6N(C)CCc7c(OC)c(OC)c(OC)c(-c5cc4OC)c67)c3)c2cc1OC
Propriétés calculées
- Qualité précise: 682.32558
Propriétés expérimentales
- Le PSA: 91.32
Phenol,4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[[(6aS)-5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolin-9-yl]oxy]- Littérature connexe
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
3. Book reviews
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
105437-17-0 (Phenol,4-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[[(6aS)-5,6,6a,7-tetrahydro-1,2,3,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolin-9-yl]oxy]-) Produits connexes
- 2171692-14-9(1-(1-cyanopropanesulfonyl)azetidine-2-carboxamide)
- 619-58-9(4-Iodobenzoic acid)
- 1805649-89-1(5-Chloro-2-nitronicotinic acid)
- 540502-84-9(7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide)
- 2411294-57-8(2-Chloro-N-[3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]acetamide)
- 57689-63-1(3-Ethyl-1,2,4-oxadiazol-5-ol)
- 2249322-55-0(1-Ethyl-3-methyl-3-({[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)azetidin-2-one)
- 1123787-01-8([(3R)-3-fluorooxolan-3-yl]methanol)
- 2229313-75-9(tert-butyl N-methyl-N-4,4,4-trifluoro-1-oxo-3-(trifluoromethyl)butan-2-ylcarbamate)
- 90005-97-3(1-methoxy-2-(methylsulfanyl)-4-nitrobenzene)
Fournisseurs recommandés
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif

Suzhou Genelee Bio-Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Hubei Henglvyuan Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
